molecular formula C25H19FN2O5 B13840763 N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide

N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide

Cat. No.: B13840763
M. Wt: 446.4 g/mol
InChI Key: FAUNPVFPOMPBQA-UHFFFAOYSA-N
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Description

N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide is a complex organic compound that features a naphthalene ring, a fluorobenzamide group, and a dihydroxyanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide typically involves multiple steps:

    Formation of the naphthalene derivative: The naphthalene ring is functionalized to introduce the necessary substituents.

    Attachment of the dihydroxyanilino group: This step involves the reaction of the naphthalene derivative with a dihydroxyaniline derivative under controlled conditions.

    Formation of the oxoethoxy linkage: The oxoethoxy group is introduced through a reaction involving an appropriate ester or ether.

    Introduction of the fluorobenzamide group: The final step involves the reaction of the intermediate compound with a fluorobenzoyl chloride derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biochemical pathways involving its molecular targets.

Mechanism of Action

The mechanism of action of N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyanilino group may participate in hydrogen bonding or electrostatic interactions, while the fluorobenzamide group could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide can significantly influence its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C25H19FN2O5

Molecular Weight

446.4 g/mol

IUPAC Name

N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C25H19FN2O5/c26-16-5-3-4-15(12-16)25(32)28-20-9-11-23(19-7-2-1-6-18(19)20)33-14-24(31)27-17-8-10-21(29)22(30)13-17/h1-13,29-30H,14H2,(H,27,31)(H,28,32)

InChI Key

FAUNPVFPOMPBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OCC(=O)NC3=CC(=C(C=C3)O)O)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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